molecular formula C10H20N2O3 B2963906 tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate CAS No. 1622091-60-4

tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate

Cat. No.: B2963906
CAS No.: 1622091-60-4
M. Wt: 216.281
InChI Key: IKOFBENHDYRWLW-UHFFFAOYSA-N
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Description

tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate (CAS 1622091-60-4) is a high-purity chemical intermediate specializing in advanced pharmaceutical research and drug discovery programs . This compound, with a molecular formula of C10H20N2O3 and a molecular weight of 216.28, belongs to a class of molecules featuring both a carbamate-protected amine and a sterically constrained oxetane ring, a valuable scaffold in medicinal chemistry . The oxetane moiety can be used to influence the physicochemical properties of drug candidates, such as improving solubility and metabolic stability. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection to access the primary amine, making this reagent a versatile building block for the synthesis of more complex molecules . It is offered with a purity of 95% and is available in quantities ranging from 100mg to 1g to support various stages of research . This product is intended for research applications and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFBENHDYRWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(aminomethyl)oxetan-3-yl)methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Strong nucleophiles such as sodium azide or iodide ions, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted oxetanes or carbamates.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, while the aminomethyl group can engage in ionic interactions. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.

Comparison with Similar Compounds

Oxetane Ring Derivatives with Varying Substituents

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate 1622091-60-4 C₁₀H₂₀N₂O₃ 216.28 Oxetane with aminomethyl and carbamate groups; high polarity and H-bonding
tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate 1379322-06-1 C₉H₁₈N₂O₃ 202.26 Direct amino substituent on oxetane; reduced steric hindrance
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate 1257293-88-1 C₁₂H₂₂N₂O₃ 242.32 Hydroxymethyl group enhances hydrophilicity; potential for esterification

Key Differences :

  • Aminomethyl vs. Amino Groups: The target compound’s aminomethyl group (-CH₂NH₂) offers greater flexibility and basicity compared to the direct amino substituent in CAS 1379322-06-1, influencing reactivity in nucleophilic substitutions .
  • Hydroxymethyl Substitution : The hydroxymethyl derivative (CAS 1257293-88-1) exhibits higher hydrophilicity (TPSA ≈ 85 Ų) but lacks the primary amine’s reactivity, limiting its use in coupling reactions .

Carbamates with Alternative Ring Systems

Compound Name CAS Number Molecular Formula Ring System Key Features Reference
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ Cyclopentane Five-membered ring with ketone; increased rigidity and planarity
tert-Butyl (azetidin-3-ylmethyl)carbamate 1187929-81-2 C₉H₁₈N₂O₂ Azetidine Four-membered ring; higher ring strain but smaller size for steric control
tert-Butyl ((1R,4R)-4-aminocyclohexyl)carbamate 1393441-75-2 C₁₂H₂₄N₂O₂ Cyclohexane Six-membered ring; improved conformational flexibility

Key Differences :

  • Ring Size and Strain : The oxetane ring’s 3-membered structure introduces significant angle strain, enhancing reactivity compared to larger rings like cyclohexane .
  • Functional Groups : The ketone in cyclopentane derivatives (CAS 847416-99-3) enables carbonyl chemistry (e.g., Grignard additions), absent in oxetane-based compounds .

Functional Group Variations

Compound Name CAS Number Functional Group Molecular Weight Applications Reference
Methyl 3-aminooxetane-3-carboxylate 1363383-31-6 Ester 145.15 Prodrug synthesis; ester hydrolysis
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate 1630906-73-8 Ketone 255.33 Bicyclic systems for spatial complexity

Key Differences :

  • Ester vs. Carbamate : The ester in CAS 1363383-31-6 is more hydrolytically labile, making it suitable for prodrug strategies, whereas carbamates (e.g., target compound) offer stability under physiological conditions .

Physicochemical Properties

  • Target Compound : Molecular weight = 216.28; Log S (aqueous solubility) ≈ -2.1 (estimated); TPSA ≈ 95 Ų .
  • Cyclopentane Analogue (CAS 847416-99-3) : Log S = -1.6; TPSA = 55.6 Ų .
  • Azetidine Derivative (CAS 1187929-81-2) : Log S ≈ -1.8; TPSA = 68 Ų .

Biological Activity

The compound tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate is a member of the carbamate family, which has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

C12H22N2O3\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This compound features a tert-butyl group, an oxetane ring, and a carbamate functional group, which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight230.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound exhibits β-secretase (BACE1) inhibition. BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting BACE1, this compound may reduce amyloid plaque formation and consequently mitigate neurodegeneration associated with AD .

In Vitro Studies

In vitro studies have demonstrated that this compound has protective effects on astrocytes exposed to amyloid-beta 1-42. Specifically, it was shown to reduce cell death by approximately 20% compared to untreated controls . Additionally, it modulates inflammatory cytokine production, notably decreasing TNF-α levels in cell cultures .

In Vivo Studies

In vivo experiments have assessed the efficacy of this compound in animal models. Results indicated that while there was a reduction in oxidative stress markers (malondialdehyde levels), the overall neuroprotective effects were modest compared to established treatments like galantamine . This suggests that while the compound shows promise, further optimization may be required to enhance its bioavailability and efficacy.

Alzheimer's Disease Model

A study involving a scopolamine-induced model of cognitive impairment highlighted the potential of this compound as a therapeutic agent. The compound exhibited moderate protective activity against cognitive decline induced by scopolamine; however, it did not significantly outperform existing treatments .

Cytotoxicity Assays

In cytotoxicity assays against various cancer cell lines (e.g., L1210, CEM, HeLa), the compound's activity was evaluated alongside other derivatives. While specific IC50 values were not disclosed for this compound, related compounds within its class have shown varying degrees of antiproliferative activity .

Q & A

Q. What are the recommended synthetic routes for tert-butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving oxetane ring functionalization and carbamate protection. For example, tert-butyl carbamates are often prepared using Boc (tert-butoxycarbonyl) protection strategies under anhydrous conditions. A key intermediate involves coupling oxetan-3-ylmethylamine derivatives with Boc-anhydride [(Boc)₂O] in the presence of a base like triethylamine.
  • Purity Optimization : Use column chromatography (e.g., silica gel with gradient elution) or recrystallization from solvents like ethyl acetate/hexane. Monitor reaction progress via TLC or LC-MS. Refer to analogous protocols in patent literature for stepwise guidance .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Dissolve the compound in buffered solutions (pH 1–12) and analyze degradation via HPLC at 25°C and 40°C over 24–72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Evidence suggests tert-butyl carbamates are stable at room temperature but may degrade in strongly acidic/alkaline conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Boc group (δ ~1.4 ppm for tert-butyl).
  • IR : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₁₀H₂₀N₂O₃, [M+H]⁺ = 217.1553) .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s conformational flexibility and binding in drug-target interactions?

  • Methodological Answer :
  • Perform molecular dynamics simulations to compare oxetane-containing analogs with non-cyclic counterparts.
  • X-ray crystallography : Resolve the crystal structure to analyze bond angles and torsional strain. Studies on similar oxetane derivatives show constrained geometries that enhance metabolic stability and target affinity .

Q. What strategies mitigate side reactions (e.g., oxetane ring-opening) during functionalization of this compound?

  • Methodological Answer :
  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired ring-opening.
  • Reaction Conditions : Avoid strong acids/bases; employ mild reagents like HATU/DIPEA for amide couplings. Evidence from carbamate synthesis highlights the sensitivity of oxetanes to nucleophilic attack .

Q. How can conflicting data on the compound’s solubility and logP be resolved experimentally?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy.
  • logP : Use reversed-phase HPLC with a calibration curve of known logP standards. Discrepancies may arise from impurities or hydration states; ensure ≥95% purity via HPLC before testing .

Q. What catalytic systems are effective for selective deprotection of the tert-butyl carbamate group without damaging the oxetane ring?

  • Methodological Answer :
  • Acidolysis : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours.
  • Alternative Methods : Catalytic hydrogenation (H₂/Pd-C) or photolytic cleavage for acid-sensitive substrates. Patent literature confirms TFA as the standard method for Boc removal in oxetane-containing compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under identical conditions (e.g., cell lines, incubation times).
  • Structural Verification : Confirm batch purity via NMR and HRMS; impurities like residual solvents may skew results.
  • Meta-Analysis : Compare data across peer-reviewed studies and patent examples to identify trends .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer :
  • Minimum PPE : Lab coat, nitrile gloves, and safety goggles.
  • High-Exposure Scenarios : Use P95 respirators for powder handling and fume hoods for solvent reactions. Safety data sheets emphasize low acute toxicity but recommend caution due to limited ecotoxicological data .

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